molecular formula C21H31ClN6O4 B12062522 H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt

H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt

Cat. No.: B12062522
M. Wt: 467.0 g/mol
InChI Key: YHBCRLLVTTVQMA-UHFFFAOYSA-N
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Description

H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is a synthetic peptide compound widely used in biochemical research. It is composed of the amino acids tyrosine (Tyr), proline (Pro), and arginine (Arg), with a chloromethylketone group attached. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced through a specific reaction with chloromethyl ketone reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The trifluoroacetate salt form is achieved through a final purification step involving trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is utilized in various scientific research fields:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in enzyme inhibition studies, particularly for proteases.

    Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of proteases. The chloromethylketone group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition. This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • H-D-Tyr-Pro-Arg-chloromethylketone acetate salt
  • H-D-Tyr-Pro-Arg-chloromethylketone hydrochloride
  • H-D-Tyr-Pro-Arg-chloromethylketone phosphate

Uniqueness

H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is unique due to its enhanced stability and solubility provided by the trifluoroacetate form. This makes it more suitable for certain experimental conditions compared to its acetate, hydrochloride, or phosphate counterparts .

Properties

Molecular Formula

C21H31ClN6O4

Molecular Weight

467.0 g/mol

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H31ClN6O4/c22-12-18(30)16(3-1-9-26-21(24)25)27-19(31)17-4-2-10-28(17)20(32)15(23)11-13-5-7-14(29)8-6-13/h5-8,15-17,29H,1-4,9-12,23H2,(H,27,31)(H4,24,25,26)

InChI Key

YHBCRLLVTTVQMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Origin of Product

United States

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